molecular formula C24H26N2O6S-2 B141455 Aprophit CAS No. 130746-91-7

Aprophit

Cat. No. B141455
M. Wt: 470.5 g/mol
InChI Key: AGMGQDOWYGYXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aprophit is a naturally occurring compound that has gained attention due to its potential therapeutic properties. It is a type of flavonoid, which is a class of compounds that are found in many fruits and vegetables. Aprophit has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism Of Action

The mechanism of action of Aprophit is not fully understood, but it is believed to work through multiple pathways. Aprophit has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative damage. It also has the ability to scavenge free radicals, which are molecules that can cause damage to cells and tissues.

Biochemical And Physiological Effects

Aprophit has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has antioxidant properties, which means it can help prevent oxidative damage to cells and tissues. Additionally, Aprophit has been shown to inhibit cancer cell growth by inducing apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using Aprophit in lab experiments is that it is a naturally occurring compound, which means it is less likely to have adverse effects on cells or tissues. Additionally, Aprophit is relatively easy to synthesize and can be obtained from a variety of natural sources. However, one limitation of using Aprophit in lab experiments is that it may not be as potent as other compounds that have been synthesized specifically for research purposes.

Future Directions

There are many future directions for research on Aprophit. One area of research could focus on the compound's potential use in the treatment of neurodegenerative diseases. Another area of research could explore the use of Aprophit in combination with other compounds to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of Aprophit and how it interacts with different pathways in the body.
Conclusion:
In conclusion, Aprophit is a naturally occurring compound that has potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and may be beneficial in the treatment of neurodegenerative diseases. While more research is needed to fully understand the compound's mechanism of action and potential therapeutic applications, Aprophit shows promise as a natural compound with therapeutic potential.

Synthesis Methods

Aprophit can be synthesized through a variety of methods, including extraction from natural sources such as fruits and vegetables, or through chemical synthesis. The most common method for synthesizing Aprophit is through the extraction of citrus fruits such as oranges and grapefruits.

Scientific Research Applications

Aprophit has been the subject of numerous scientific studies due to its potential therapeutic properties. These studies have focused on the compound's ability to reduce inflammation, prevent oxidative damage, and inhibit cancer cell growth. Aprophit has also been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

130746-91-7

Product Name

Aprophit

Molecular Formula

C24H26N2O6S-2

Molecular Weight

470.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate;oxalate

InChI

InChI=1S/C22H26N2O2S.C2H2O4/c1-4-24(5-2)15-16-26-21(25)22(3,18-9-7-6-8-10-18)19-11-13-20(14-12-19)23-17-27;3-1(4)2(5)6/h6-14H,4-5,15-16H2,1-3H3;(H,3,4)(H,5,6)/p-2

InChI Key

AGMGQDOWYGYXDR-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N=C=S.C(=O)(C(=O)[O-])[O-]

Canonical SMILES

CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N=C=S.C(=O)(C(=O)[O-])[O-]

synonyms

aprophit

Origin of Product

United States

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